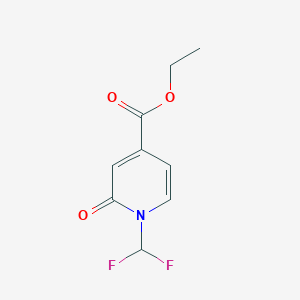
Ethyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound that belongs to the class of difluoromethylated pyridines. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of the difluoromethyl group imparts unique physicochemical properties, making it a valuable scaffold for drug development and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the difluoromethylation of pyridine derivatives. One common method includes the use of ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation . This method is advantageous due to its simplicity and the availability of reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the pyridine ring. The use of transition metal catalysts, such as copper or palladium, can enhance the efficiency and selectivity of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Applications De Recherche Scientifique
Ethyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which Ethyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate
- Ethyl 1-(chloromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate
Uniqueness
Ethyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development compared to its analogs .
Propriétés
Formule moléculaire |
C9H9F2NO3 |
|---|---|
Poids moléculaire |
217.17 g/mol |
Nom IUPAC |
ethyl 1-(difluoromethyl)-2-oxopyridine-4-carboxylate |
InChI |
InChI=1S/C9H9F2NO3/c1-2-15-8(14)6-3-4-12(9(10)11)7(13)5-6/h3-5,9H,2H2,1H3 |
Clé InChI |
KTQAFONMGITSKI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=O)N(C=C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromopyrido[4,3-d]pyrimidine](/img/structure/B13650319.png)
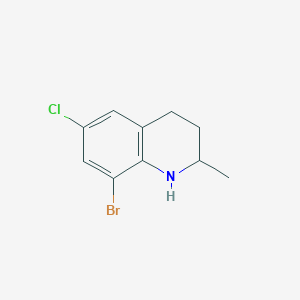
![Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13650325.png)
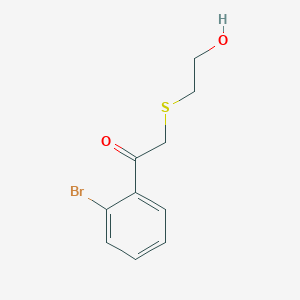


![1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B13650339.png)
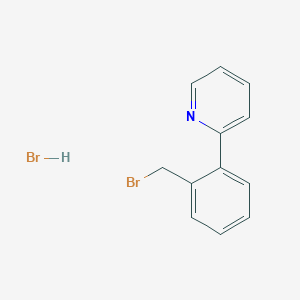


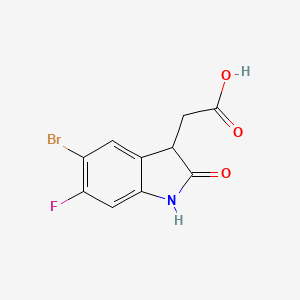
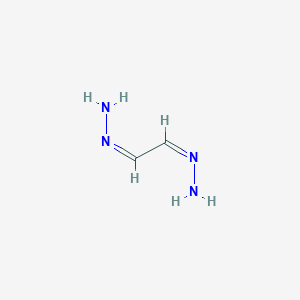
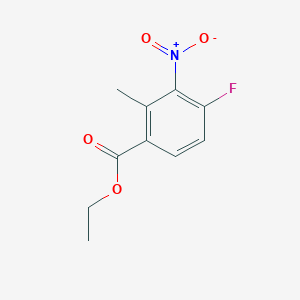
![N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine](/img/structure/B13650394.png)
